
N-(3-Chloropropyl)-ammonium benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloropropyl)-ammonium benzoate is an organic compound that features a benzoate group attached to a 3-chloropropyl-ammonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloropropyl)-ammonium benzoate typically involves the reaction of 3-chloropropylamine with benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 3-chloropropylamine and benzoic acid.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The reactants are mixed in the solvent and heated to reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloropropyl)-ammonium benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products may include N-(3-hydroxypropyl)-ammonium benzoate or N-(3-aminopropyl)-ammonium benzoate.
Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(3-Chloropropyl)-ammonium benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(3-Chloropropyl)-ammonium benzoate exerts its effects depends on the specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to changes in their activity or function. The pathways involved may include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor Binding: It may interact with cell surface receptors, triggering a cellular response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloropropyl benzoate
- N-(3-Hydroxypropyl)-ammonium benzoate
- N-(3-Aminopropyl)-ammonium benzoate
Uniqueness
N-(3-Chloropropyl)-ammonium benzoate is unique due to the presence of both the benzoate and 3-chloropropyl-ammonium groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
885518-43-4 |
|---|---|
Formule moléculaire |
C10H14ClNO2 |
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
3-chloropropylazanium;benzoate |
InChI |
InChI=1S/C7H6O2.C3H8ClN/c8-7(9)6-4-2-1-3-5-6;4-2-1-3-5/h1-5H,(H,8,9);1-3,5H2 |
Clé InChI |
PYDAXQFXOALWMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[O-].C(C[NH3+])CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


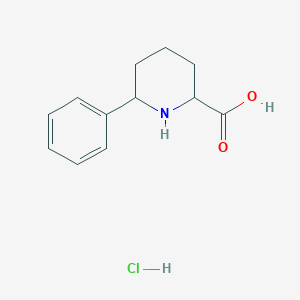
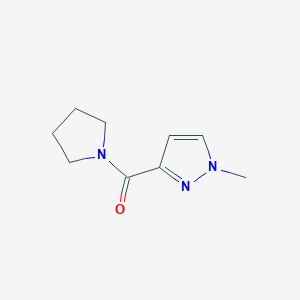


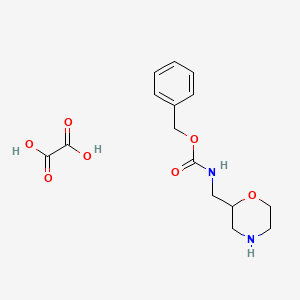
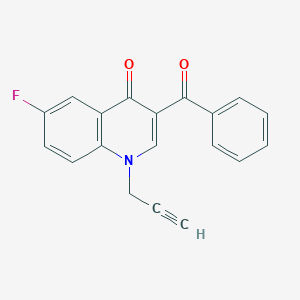
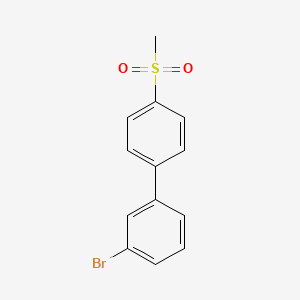
![1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid](/img/structure/B15123045.png)
![N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15123048.png)
![2-methyl-4-(pyrrolidin-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123049.png)
![3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol](/img/structure/B15123060.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine](/img/structure/B15123063.png)

![1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B15123065.png)
